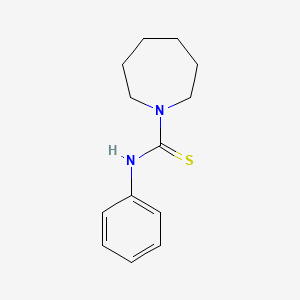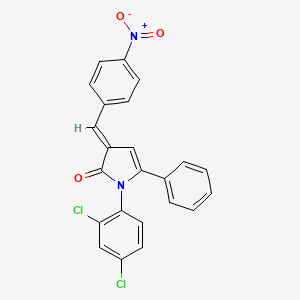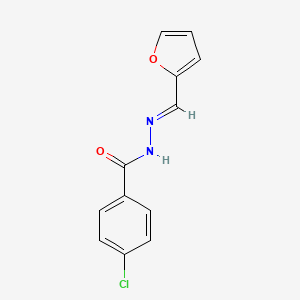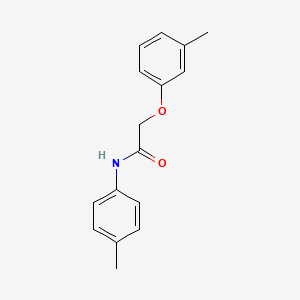![molecular formula C18H17N3O5S2 B11696199 ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)
ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-nitrofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de derivados del tiofeno. El tiofeno y sus derivados sustituidos son conocidos por su amplia gama de aplicaciones en química medicinal y ciencia de materiales . Este compuesto, en particular, es de interés debido a sus posibles propiedades terapéuticas y su papel como intermedio en la síntesis de diversas moléculas biológicamente activas .
Métodos De Preparación
La síntesis de 2-({[(4-nitrofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo típicamente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común involucra la condensación de un derivado del tiofeno con una amina apropiada y un compuesto de carbonilo nitrofenilo en condiciones controladas . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y catalizadores como ácido sulfúrico o ácido clorhídrico para facilitar la reacción . Los métodos de producción industrial pueden implicar pasos similares pero están optimizados para la síntesis a gran escala, a menudo utilizando reactores de flujo continuo y sistemas automatizados para garantizar la coherencia y la eficiencia .
Análisis De Reacciones Químicas
2-({[(4-nitrofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo experimenta varias reacciones químicas, incluyendo:
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano o acetonitrilo, y catalizadores como paladio sobre carbón o óxido de platino . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas, pero a menudo incluyen diversos derivados del tiofeno sustituidos .
Aplicaciones Científicas De Investigación
2-({[(4-nitrofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-({[(4-nitrofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos uniéndose a ciertas enzimas o receptores, modulando así su actividad . Por ejemplo, puede inhibir la actividad de quinasas u otras enzimas involucradas en las vías de señalización celular, lo que lleva a la supresión de la proliferación celular y la inducción de apoptosis en células cancerosas . Los objetivos moleculares y las vías exactas involucrados aún están bajo investigación y pueden variar dependiendo del contexto biológico específico .
Comparación Con Compuestos Similares
2-({[(4-nitrofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo se puede comparar con otros compuestos similares, tales como:
2-amino-4-metil-5-(4-nitrofenil)tiofeno-3-carboxilato de etilo: Este compuesto también es un derivado del tiofeno con características estructurales similares, pero difiere en el patrón de sustitución en el anillo del tiofeno.
2-amino-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de etilo: Otro derivado del tiofeno con un patrón de sustitución diferente y posibles actividades biológicas.
La singularidad de 2-({[(4-nitrofenil)carbonil]carbamotioil}amino)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo radica en su combinación específica de grupos funcionales y las actividades biológicas resultantes, lo que puede ofrecer ventajas sobre otros compuestos similares en ciertas aplicaciones .
Propiedades
Fórmula molecular |
C18H17N3O5S2 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
ethyl 2-[(4-nitrobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17N3O5S2/c1-2-26-17(23)14-12-4-3-5-13(12)28-16(14)20-18(27)19-15(22)10-6-8-11(9-7-10)21(24)25/h6-9H,2-5H2,1H3,(H2,19,20,22,27) |
Clave InChI |
LGDYHZGGDFTWSK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696121.png)

![({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine](/img/structure/B11696128.png)




![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11696156.png)

![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696162.png)
![3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11696167.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)

